REACTION_CXSMILES
|
FC1C(F)=CC(F)=C(F)C=1.[F:11][C:12]1[C:19]([F:20])=[CH:18][C:17]([F:21])=[C:16]([F:22])[C:13]=1[C:14]#[N:15].C(C1(C(F)=C(F)C=C(F)C1F)C=O)#N>>[F:11][C:12]1[C:19]([F:20])=[CH:18][C:17]([F:21])=[C:16]([F:22])[C:13]=1[CH2:14][NH2:15]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=CC(=C(C=C1F)F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C(=C(C=C1F)F)F
|
Name
|
1-cyano-2,3,5,6-tetrafluorobenzaldehyde
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C1(C=O)C(C(=CC(=C1F)F)F)F
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
had reacted
|
Type
|
CUSTOM
|
Details
|
was obtained in an amount of 54.0 mol %
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CN)C(=C(C=C1F)F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |